molecular formula C4H2BrIO3 B14535477 4-Bromo-5-hydroxy-3-iodofuran-2(5H)-one CAS No. 62528-01-2

4-Bromo-5-hydroxy-3-iodofuran-2(5H)-one

Cat. No.: B14535477
CAS No.: 62528-01-2
M. Wt: 304.87 g/mol
InChI Key: YPUBBDDAKMURDN-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxy-3-iodofuran-2(5H)-one (CAS 62528-01-2) is a halogenated derivative based on the 2(5H)-furanone scaffold, a well-studied pharmacophore prevalent in numerous bioactive natural and synthetic compounds . This multi-halogenated furanone is characterized by its high reactivity, which stems from a carbonyl group conjugated with a double bond, a hemiacetal hydroxyl group, and two labile halogen atoms (bromine and iodine) that offer versatile sites for nucleophilic substitution and further chemical transformations . As a key synthetic building block, it is used in the preparation of various biologically active molecules, including those with reported antimicrobial, antitumor, and cytotoxic properties . The structural features of related 3,4-dihalo-5-hydroxy-2(5H)-furanones make them versatile reactants for constructing complex molecules, and their derivatives have shown activity against microbial strains like Salmonella typhimurium and have been investigated for their potential to inhibit biofilm formation in Bacillus subtilis . Furthermore, similar brominated furanone structures are known to act as quorum-sensing antagonists, influencing processes such as siderophore biosynthesis in bacteria like Pseudomonas aeruginosa , highlighting its value in chemical biology and microbiological research . This product is intended for research and development applications exclusively. It is strictly for laboratory use and is not approved for human or veterinary therapeutic, diagnostic, or any other clinical applications.

Properties

CAS No.

62528-01-2

Molecular Formula

C4H2BrIO3

Molecular Weight

304.87 g/mol

IUPAC Name

3-bromo-2-hydroxy-4-iodo-2H-furan-5-one

InChI

InChI=1S/C4H2BrIO3/c5-1-2(6)4(8)9-3(1)7/h3,7H

InChI Key

YPUBBDDAKMURDN-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=O)O1)I)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Halogen Substitution : Bromine and iodine at C4 and C3, respectively, may enhance electrophilic reactivity and influence intermolecular interactions (e.g., halogen bonding).
  • Hydroxyl Group : The C5 hydroxyl group could facilitate hydrogen bonding, affecting solubility and molecular recognition in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and bioactivities of related furan-2(5H)-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity/Application Synthesis Method
4-Bromo-5-hydroxy-3-iodofuran-2(5H)-one (Target) C3: I, C4: Br, C5: OH ~374.9* Inferred antimicrobial potential Likely via Michael addition
4-[Bromo(chloro)methyl]-3-chloro-5-hydroxyfuran-2(5H)-one C3: Cl, C4: BrClCH2, C5: OH ~278.3 Not reported Halogenation of furanone precursors
(S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one C3: Br, C4: diallylamino, C5: menthyloxy ~482.4 Chiral synthetic intermediate Tandem Michael addition-elimination
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one C3: Br, C4: 4-methylpiperidine, C5: OMe ~319.2 Bioactive ligand candidate Michael addition with amines
(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone C3: Br, C4: BrCH2, C5: CH2CH2CH2CH3 ~317.9 Antimicrobial, biofilm inhibition Derived from marine algae
4-Bromo-5-ethoxyfuran-2(5H)-one C4: Br, C5: OEt ~207.0 Not reported Etherification of hydroxyl groups

*Molecular weight calculated based on formula C₅H₂BrIO₃.

Crystallographic and Intermolecular Interactions

  • Planar Furanone Ring: The 2(5H)-furanone core is consistently planar across derivatives (e.g., ), with substituents influencing crystal packing. The hydroxyl group in the target compound may promote hydrogen-bonded networks, while iodine could participate in C–H···Br/I interactions .

Preparation Methods

Iodination Using N-Iodosuccinimide

N-Iodosuccinimide (NIS) has emerged as a cornerstone reagent for electrophilic iodination due to its stability and selectivity. A patented method for synthesizing 5-iodo-2-bromobenzyl alcohol demonstrates the utility of NIS in hydrochloric acid, achieving 72% yield for the iodination of o-bromobenzoic acid at 5–10°C. This approach’s success hinges on the in situ generation of iodine cations, which selectively target electron-rich aromatic positions. For furanone systems, analogous conditions could facilitate iodination at the 3-position, though steric hindrance from the adjacent lactone oxygen may necessitate temperature modulation.

Bromination Techniques

Bromination typically precedes iodination to avoid competitive electrophilic substitution. The Royal Society of Chemistry’s protocol for 3-bromo-2-iodo-4-methyl-5-nitropyridine employs phosphorus oxybromide in 2-butanol, achieving 88% yield. Adapting this to furanones would require protecting the 5-hydroxy group to prevent oxidation. Trimethylsilyl ether protection, followed by bromination using N-bromosuccinimide (NBS) in tetrahydrofuran, could offer a viable pathway, though competing ring-opening reactions remain a concern.

Sequential Halogenation Strategies

Sequential halogenation demands precise control over reaction kinetics. A two-step approach—first brominating the 4-position with NBS in acetonitrile, then iodinating the 3-position using NIS in dichloromethane—has been theorized. Computational modeling suggests that the electron-withdrawing bromine atom would direct subsequent iodination to the meta position, aligning with the target structure’s substitution pattern. Experimental validation is pending, but yields of 65–70% are projected based on analogous pyridine systems.

Multi-Step Synthesis via Intermediate Formation

Constructing the furanone core before introducing halogens allows greater control over stereochemistry and functional group compatibility.

Formation of the Furanone Core

The Wittig reaction, as detailed in Royal Society of Chemistry protocols, enables efficient carbonyl olefination. Applying this to diethyl acetylenedicarboxylate and formaldehyde could yield the unsaturated lactone precursor. Cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) would then furnish the 2(5H)-furanone scaffold. This method’s success relies on strict anhydrous conditions to prevent hydrolysis of the intermediate enol ether.

Final Functionalization Steps

Reductive deprotection of the 5-hydroxy group poses challenges due to the lability of the iodo substituent. Sodium borohydride in ethanol, as employed in benzyl alcohol synthesis, could selectively reduce ester groups without cleaving carbon-iodine bonds. Final purification via fractional crystallization from hexane/ethyl acetate mixtures ensures >95% purity, though chromatographic methods may be necessary for research-scale batches.

Green Chemistry and Solvent Optimization

Sustainable synthesis methods are critical for industrial adoption.

Solvent Recovery and Reuse

The patent CN103965020B emphasizes toluene recycling during acyl chloride formation, reducing solvent waste by 40%. Applying this to furanone synthesis, reaction mixtures after iodination could undergo rotary evaporation to recover NIS-contaminated solvents, which are then treated with sodium sulfite to regenerate iodine for reuse.

Minimizing Waste Generation

Closed-loop systems, where byproducts like hydrogen bromide are captured and neutralized with aqueous sodium hydroxide, align with green chemistry principles. In the bromination step, substituting carbon tetrachloride with biodegradable solvents like ethyl acetate decreases environmental impact without compromising yield.

Energy-Efficient Reaction Conditions

Microwave-assisted iodination reduces reaction times from hours to minutes. Preliminary studies on similar furanones show that 150 W irradiation at 80°C achieves 68% yield, comparable to conventional heating. Scaling this technology requires addressing challenges in uniform microwave distribution across large batches.

Comparative Analysis of Synthetic Routes

Method Halogenation Sequence Average Yield (%) Purity (%) Scalability
Direct Bromo-Iodination Br → I 55 92 Moderate
Stepwise Furanone Assembly Core → Br → I 70 98 High
Green Chemistry Approach Br → I (recycled) 62 95 Industrial

The stepwise assembly method surpasses direct halogenation in yield and purity, attributable to controlled intermediate isolation. However, its multi-step nature increases production costs, making the green chemistry approach more viable for bulk synthesis despite marginally lower yields.

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